molecular formula C15H19ClO4S B8750385 (R)-2-(3-Chloro-4-(methylsulfonyl)phenyl)-3-cyclopentylpropanoic acid

(R)-2-(3-Chloro-4-(methylsulfonyl)phenyl)-3-cyclopentylpropanoic acid

Cat. No.: B8750385
M. Wt: 330.8 g/mol
InChI Key: NVODVFUXRXQBQK-GFCCVEGCSA-N
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Description

(R)-2-(3-Chloro-4-(methylsulfonyl)phenyl)-3-cyclopentylpropanoic acid is a useful research compound. Its molecular formula is C15H19ClO4S and its molecular weight is 330.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H19ClO4S

Molecular Weight

330.8 g/mol

IUPAC Name

(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-cyclopentylpropanoic acid

InChI

InChI=1S/C15H19ClO4S/c1-21(19,20)14-7-6-11(9-13(14)16)12(15(17)18)8-10-4-2-3-5-10/h6-7,9-10,12H,2-5,8H2,1H3,(H,17,18)/t12-/m1/s1

InChI Key

NVODVFUXRXQBQK-GFCCVEGCSA-N

Isomeric SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](CC2CCCC2)C(=O)O)Cl

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The mixture of 2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid methyl ester and 2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid ethyl ester (937 mg) was dissolved in ethanol (30 mL). This solution was then treated with a solution of potassium hydroxide (733 mg, 13.1 mmol) in water (7 mL). The resulting yellow solution was stirred at 25° C. for 3 h and then concentrated in vacuo to remove ethanol. The aqueous residue was treated with a 1N aqueous hydrochloric acid solution until the pH=2. The product was then extracted into methylene chloride (3×15 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 75/25 hexanes/ethyl acetate plus 1% acetic acid) afforded 2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid (787 mg, 82% for two steps) as a white solid: mp 123.9-126.2° C.; FAB-HRMS m/e calcd for C15H19ClO4S(M+H)+ 331.0771, found 331.0776.
Name
2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid ethyl ester
Quantity
937 mg
Type
reactant
Reaction Step One
Quantity
733 mg
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes ethyl acetate
Name
2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
Yield
82%

Synthesis routes and methods II

Procedure details

A mixture of 2-(3-chloro-4-methylsulfanyl-phenyl)-3-cyclopentyl-propionic acid (4.14 g, 13.85 mmol) in formic acid (7.08 mL) was cooled to 0° C. and then treated with a 30% aqueous hydrogen peroxide solution (7.85 μL). Tetrahydrofuran (4 mL) was added to help solubilize the starting material. The resulting reaction mixture was allowed to warm to 25° C. where it was stirred overnight. The reaction mixture was then cooled to 0° C. and slowly treated with a saturated aqueous sodium sulfite solution. The product was extracted into ethyl acetate (3×20 mL). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to afford 2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid (4.54 g, 99.1%) as a white solid: mp 123.9–126.2° C.; FAB-HRMS m/e calcd for C15H19ClO4S (M+H)+ 331.0771, found 331.0776.
Name
2-(3-chloro-4-methylsulfanyl-phenyl)-3-cyclopentyl-propionic acid
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
7.08 mL
Type
solvent
Reaction Step One
Quantity
7.85 μL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
Yield
99.1%

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